Iodofluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iodofluoroacetamide is a heterocyclic organic compound . It is also known by other names such as Fluoroiodoacetamide and 2-Iodo-2-fluoroacetamide .

Molecular Structure Analysis

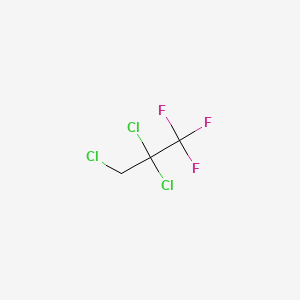

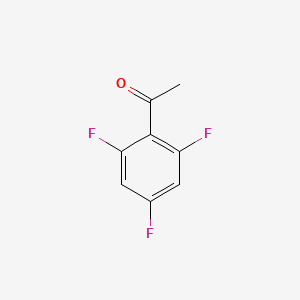

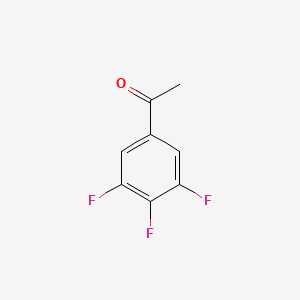

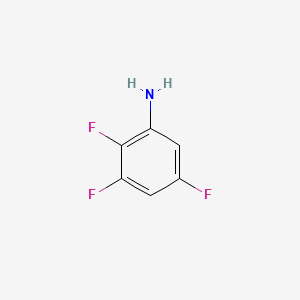

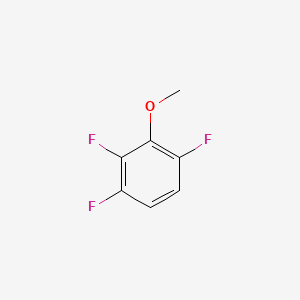

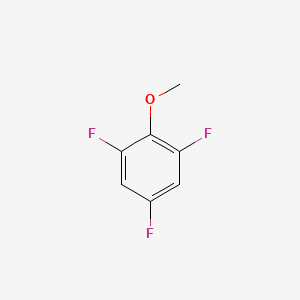

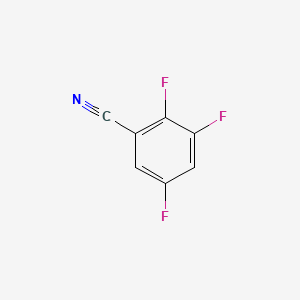

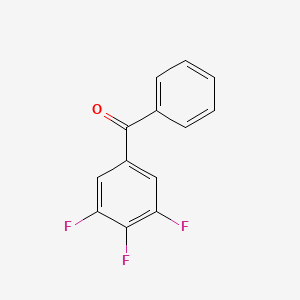

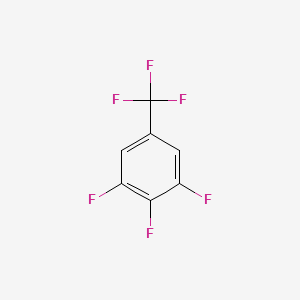

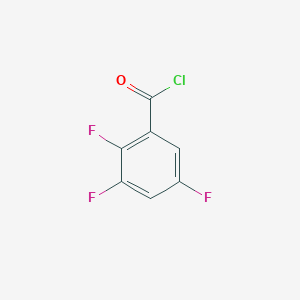

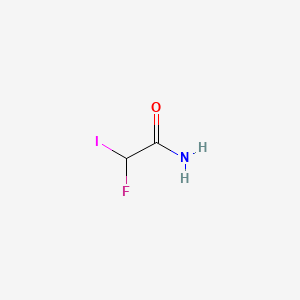

The molecular structure of Iodofluoroacetamide consists of a carbon backbone with an iodine and a fluorine atom attached to the same carbon atom . The molecular formula is C2H3FINO .Physical And Chemical Properties Analysis

Iodofluoroacetamide has a molecular weight of 202.95 and a molecular formula of C2H3FINO . It has a boiling point of 278.5ºC at 760 mmHg and a density of 2.332g/cm³ .Safety and Hazards

Mecanismo De Acción

Target of Action

Iodofluoroacetamide is an alkylating agent that primarily targets the thiol group of cysteine in proteins . The thiol group plays a crucial role in the structure and function of proteins, and its modification by Iodofluoroacetamide can significantly alter the protein’s activity .

Mode of Action

Iodofluoroacetamide interacts with its targets by covalently binding to the thiol group of cysteine . This binding prevents the protein from forming disulfide bonds, which are essential for maintaining the protein’s three-dimensional structure and function . The alteration in the protein’s structure can lead to changes in its activity, potentially affecting various biochemical processes within the cell .

Biochemical Pathways

For instance, the modification of cysteine residues can disrupt the function of enzymes, potentially altering metabolic pathways .

Pharmacokinetics

Its metabolism and excretion would depend on its reactivity and stability, as well as the body’s detoxification mechanisms .

Result of Action

The molecular and cellular effects of Iodofluoroacetamide’s action largely depend on the specific proteins it modifies. By preventing the formation of disulfide bonds, Iodofluoroacetamide can disrupt the function of proteins, leading to various cellular effects . For instance, if the modified protein is an enzyme, its catalytic activity may be impaired, potentially affecting the biochemical reactions it mediates .

Action Environment

The action, efficacy, and stability of Iodofluoroacetamide can be influenced by various environmental factors. For instance, the presence of other reactive molecules can compete with Iodofluoroacetamide for binding to cysteine residues, potentially affecting its efficacy . Additionally, factors such as pH and temperature can influence the stability of Iodofluoroacetamide, potentially affecting its reactivity and lifespan .

Propiedades

IUPAC Name |

2-fluoro-2-iodoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBAQRIPIOXEBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382051 |

Source

|

| Record name | 2-fluoro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

431-13-0 |

Source

|

| Record name | 2-fluoro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.